molecular formula C15H22O4 B023822 [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane CAS No. 66722-57-4

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane

Cat. No.: B023822
CAS No.: 66722-57-4
M. Wt: 266.33 g/mol
InChI Key: RTXODTOQINKROX-UHFFFAOYSA-N
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Scientific Research Applications

H-89 dihydrochloride is extensively used in various fields of scientific research:

    Chemistry: As a selective inhibitor of PKA, it is used to study kinase activity and signal transduction pathways.

    Biology: It is employed in cell biology to investigate the role of PKA in cellular processes such as cell growth, differentiation, and apoptosis.

    Medicine: H-89 dihydrochloride is used in pharmacological studies to explore potential therapeutic targets for diseases involving dysregulated PKA activity, such as cancer and cardiovascular diseases.

    Industry: In the biotechnology industry, it is used in the development of kinase inhibitors and other therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

H-89 dihydrochloride is synthesized through a multi-step process involving the reaction of isoquinoline derivatives with bromocinnamylamine. The key steps include:

    Formation of Isoquinoline Sulfonamide: The reaction of isoquinoline with sulfonyl chloride to form isoquinoline sulfonamide.

    Bromination: Bromination of cinnamylamine to form p-bromocinnamylamine.

    Coupling Reaction: Coupling of isoquinoline sulfonamide with p-bromocinnamylamine to form H-89.

    Dihydrochloride Formation: Conversion of H-89 to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of H-89 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically obtained as a lyophilized powder .

Chemical Reactions Analysis

Types of Reactions

H-89 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the sulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols under mild conditions.

    Oxidation and Reduction: H-89 dihydrochloride can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Major Products

The major products formed from these reactions include substituted isoquinoline derivatives and modified sulfonamides .

Comparison with Similar Compounds

Similar Compounds

    H-8: Another isoquinoline sulfonamide derivative, less potent than H-89 in inhibiting PKA.

    Rp-cAMPS: A cyclic AMP analog that inhibits PKA by preventing cAMP binding.

    PKA Inhibitor Peptide: A peptide-based inhibitor that specifically targets PKA.

Uniqueness of H-89 Dihydrochloride

H-89 dihydrochloride is unique due to its high selectivity and potency for PKA inhibition. It is 30 times more potent than H-8 and exhibits a broader range of kinase inhibition compared to other PKA inhibitors .

Properties

IUPAC Name

2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXODTOQINKROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568313
Record name 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane
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Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66722-57-4
Record name 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66722-57-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-[[2-(isopropoxy)ethoxy]methyl]phenoxy]-2,3-epoxypropane
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Record name 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane
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